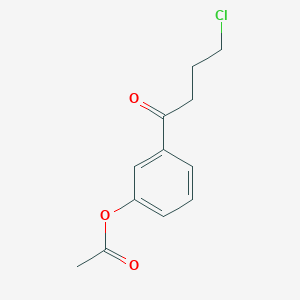

3'-Acetoxy-4-chlorobutyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3-(4-chlorobutanoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-9(14)16-11-5-2-4-10(8-11)12(15)6-3-7-13/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISMKOICDMQJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645203 | |

| Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-89-5 | |

| Record name | 1-[3-(Acetyloxy)phenyl]-4-chloro-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Acetoxy-4-chlorobutyrophenone

This technical guide provides a comprehensive overview of a plausible synthetic route for 3'-Acetoxy-4-chlorobutyrophenone, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The guide details a multi-step synthesis protocol, starting from commercially available reagents, and outlines the expected characterization data for the final compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a robust five-step process. This pathway begins with the Friedel-Crafts acylation of benzene to form the butyrophenone backbone, followed by a series of aromatic substitutions and functional group transformations to introduce the desired acetoxy group at the meta-position of the phenyl ring.

Caption: Proposed five-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental methodologies for each step in the synthesis of this compound.

Step 1: Synthesis of 4-Chlorobutyrophenone

This step involves the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride using aluminum chloride as a catalyst.[1]

-

Materials: Benzene (anhydrous), 4-chlorobutyryl chloride, aluminum chloride (anhydrous).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous benzene at 0-5°C, slowly add 4-chlorobutyryl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 4-chlorobutyrophenone.

-

Step 2: Synthesis of 3'-Nitro-4-chlorobutyrophenone

The ketone group of 4-chlorobutyrophenone directs the electrophilic nitration to the meta position.

-

Materials: 4-Chlorobutyrophenone, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Add 4-chlorobutyrophenone to concentrated sulfuric acid at 0°C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for a few hours.

-

Pour the mixture onto crushed ice and stir until the ice melts.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 3'-nitro-4-chlorobutyrophenone.

-

Step 3: Synthesis of 3'-Amino-4-chlorobutyrophenone

The nitro group is reduced to an amino group using a metal-acid system.

-

Materials: 3'-Nitro-4-chlorobutyrophenone, tin (granulated), concentrated hydrochloric acid.

-

Procedure:

-

To a mixture of 3'-nitro-4-chlorobutyrophenone and granulated tin, add concentrated hydrochloric acid portion-wise.

-

Heat the reaction mixture on a water bath for several hours.

-

Cool the mixture and make it alkaline by adding a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting 3'-amino-4-chlorobutyrophenone by column chromatography or recrystallization.

-

Step 4: Synthesis of 3'-Hydroxy-4-chlorobutyrophenone

The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

-

Materials: 3'-Amino-4-chlorobutyrophenone, sodium nitrite, sulfuric acid, water.

-

Procedure:

-

Dissolve 3'-amino-4-chlorobutyrophenone in dilute sulfuric acid and cool the solution to 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

Gently warm the solution of the diazonium salt. The diazonium group will be hydrolyzed to a hydroxyl group with the evolution of nitrogen gas.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude 3'-hydroxy-4-chlorobutyrophenone by column chromatography.

-

Step 5: Synthesis of this compound

The final step is the acetylation of the hydroxyl group.

-

Materials: 3'-Hydroxy-4-chlorobutyrophenone, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve 3'-hydroxy-4-chlorobutyrophenone in pyridine.

-

Add acetic anhydride to the solution and stir at room temperature.

-

After the reaction is complete, pour the mixture into cold water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with dilute hydrochloric acid (to remove pyridine), followed by a sodium bicarbonate solution, and then brine.

-

Dry the organic layer, and remove the solvent under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Characterization of this compound

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.

| Property | Expected Value |

| Molecular Formula | C12H13ClO3 |

| Molecular Weight | 240.68 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| 1H NMR | δ (ppm): ~7.8-7.2 (m, 4H, Ar-H), ~3.6 (t, 2H, -CH2Cl), ~3.1 (t, 2H, -COCH2-), ~2.3 (s, 3H, -OCOCH3), ~2.2 (quintet, 2H, -CH2CH2CH2-) |

| 13C NMR | δ (ppm): ~197 (C=O, ketone), ~169 (C=O, ester), ~151 (C-OAc), ~138 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~122 (Ar-CH), ~121 (Ar-CH), ~45 (-CH2Cl), ~35 (-COCH2-), ~28 (-CH2CH2CH2-), ~21 (-OCOCH3) |

| IR (cm-1) | ~1765 (C=O, ester), ~1690 (C=O, ketone), ~1600, ~1480 (C=C, aromatic), ~1200 (C-O, ester), ~750 (C-Cl) |

| Mass Spectrum (m/z) | Expected molecular ion peak at [M]+• and/or [M+H]+. Fragmentation may show loss of the acetoxy group, the chlorobutyl chain, and characteristic aromatic ketone fragments. For butyrophenone, characteristic fragment ions are observed at m/z 105 and 120.[2] For 4-chlorobutyrophenone, the molecular weight is 182.64 g/mol .[3] |

Hypothetical Biological Signaling Pathway

Butyrophenone derivatives are known to interact with various receptors in the central nervous system.[4] The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound might act as a kinase inhibitor, a common mechanism for targeted drug therapies.

Caption: Hypothetical kinase inhibition by this compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. The provided protocols are based on established chemical principles and can be adapted and optimized by researchers in a laboratory setting. The characterization data serve as a benchmark for confirming the identity and purity of the synthesized compound.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Acetoxy-4-chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Acetoxy-4-chlorobutyrophenone is a halogenated and acetylated derivative of butyrophenone. The butyrophenone scaffold is of significant interest in medicinal chemistry, most notably as the core structure for a class of antipsychotic drugs. The introduction of chloro and acetoxy substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the predicted physicochemical properties, a putative synthetic route, and the potential biological significance of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the known values of related compounds such as 4'-chlorobutyrophenone and various acetoxy-substituted aromatic ketones.

| Property | Predicted Value | Basis for Estimation |

| Molecular Formula | C₁₂H₁₃ClO₃ | |

| Molecular Weight | 240.68 g/mol | |

| Appearance | Likely a white to off-white solid or a viscous oil | Based on similar substituted butyrophenones. |

| Melting Point | Estimated in the range of 40-70 °C | The presence of the acetoxy group may lower the melting point compared to unsubstituted analogs. |

| Boiling Point | > 300 °C (with potential decomposition) | Extrapolated from related aromatic ketones. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol, acetone); sparingly soluble in water. | The acetoxy and chloro groups increase polarity, but the overall structure remains largely nonpolar. |

| pKa | Not applicable (no readily ionizable protons) | |

| LogP | Estimated between 2.5 and 3.5 | Calculated based on the contributions of the functional groups. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via a Friedel-Crafts acylation of 3-acetoxyphenyl with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Acetoxyphenyl (1.0 eq)

-

4-Chlorobutyryl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-chlorobutyryl chloride (1.1 eq) to the suspension via the dropping funnel.

-

In a separate flask, dissolve 3-acetoxyphenyl (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of 3-acetoxyphenyl dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Purification and Characterization Workflow

Caption: Purification and characterization workflow.

Predicted Spectral Data

The following are predicted spectral characteristics for this compound, which would be crucial for its identification and characterization.

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (3H) in the range of 7.0-8.0 ppm with splitting patterns indicative of 1,3-disubstitution.- Triplet around 3.6-3.8 ppm (2H, -CH₂Cl).- Triplet around 3.0-3.2 ppm (2H, -COCH₂-).- Multiplet around 2.1-2.3 ppm (2H, -CH₂CH₂CH₂-).- Singlet around 2.3 ppm (3H, -OCOCH₃). |

| ¹³C NMR | - Carbonyl carbon (~197 ppm).- Ester carbonyl carbon (~169 ppm).- Aromatic carbons (120-155 ppm).- Methylene carbon attached to chlorine (~45 ppm).- Other aliphatic carbons (25-40 ppm).- Acetyl methyl carbon (~21 ppm). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 240/242 (due to ³⁵Cl and ³⁷Cl isotopes).- Fragments corresponding to the loss of the acetoxy group, the chloroalkyl chain, and McLafferty rearrangement products. |

| Infrared (IR) | - Two distinct carbonyl stretching frequencies: one for the ketone (~1685 cm⁻¹) and one for the ester (~1765 cm⁻¹).- C-O stretching of the ester (~1200-1250 cm⁻¹).- C-Cl stretching (~600-800 cm⁻¹).- Aromatic C-H and C=C stretching. |

Biological Significance and Potential Applications

Butyrophenone derivatives are well-known for their activity as dopamine D₂ receptor antagonists, with many compounds in this class being used as antipsychotic medications. The introduction of substituents on the aromatic ring can significantly alter the receptor binding profile and selectivity.

Potential Signaling Pathway Involvement

Given the butyrophenone core, this compound could potentially interact with dopaminergic and serotonergic pathways, which are key targets in the treatment of psychosis and other neurological disorders.

Caption: Potential interaction with neurotransmitter pathways.

Role in Drug Development

-

Lead Compound: This molecule could serve as a lead compound for the development of novel antipsychotics with a modified side-effect profile.

-

Metabolic Studies: The acetoxy group is a potential site for esterase-mediated hydrolysis, making this compound an interesting candidate for prodrug strategies or for studying metabolic pathways of substituted butyrophenones.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound would provide valuable data for SAR studies on butyrophenone-based antipsychotics.

Conclusion

While this compound is not a well-characterized molecule, its structural relationship to a pharmacologically important class of compounds makes it a molecule of significant interest. This guide provides a robust theoretical framework for its synthesis, characterization, and potential biological evaluation. The predicted properties and proposed experimental protocols herein offer a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of novel butyrophenone derivatives. Further empirical studies are necessary to validate these predictions and fully elucidate the physicochemical and biological properties of this compound.

An In-depth Technical Guide to 3'-Acetoxy-4-chlorobutyrophenone and Related Compounds

Disclaimer: Extensive searches for "3'-Acetoxy-4-chlorobutyrophenone" and its systematic IUPAC name, 1-(3-acetoxyphenyl)-4-chlorobutan-1-one, have yielded no specific results in publicly accessible chemical databases. This suggests that the compound is not well-documented, may be novel, or is referred to by a different name.

This guide will therefore focus on a closely related and well-characterized compound, 4-Chlorobutyrophenone , and propose a hypothetical synthetic pathway for this compound based on established chemical principles for researchers interested in its synthesis.

Part 1: Technical Data for 4-Chlorobutyrophenone

4-Chlorobutyrophenone is a chemical intermediate used in the synthesis of various organic compounds.

Molecular Structure:

Chemical Identifiers and Properties:

| Property | Value |

| IUPAC Name | 4-chloro-1-phenylbutan-1-one |

| CAS Number | 939-52-6 |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Appearance | Liquid |

| Melting Point | 19-20 °C |

| Boiling Point | 130-132 °C at 0.975 mmHg |

| Density | 1.137 g/mL at 25 °C |

| Refractive Index | n20/D 1.544 |

| InChI Key | GHEFQKHLHFXSBR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCCCl |

Applications: 4-Chlorobutyrophenone serves as a starting material in the synthesis of more complex molecules, including silyl enol ethers and 8-arylimidazopyridines.

Part 2: Hypothetical Synthesis of this compound

A plausible synthetic route for the target compound, this compound, could involve a two-step process:

-

Friedel-Crafts Acylation: Reaction of 3-hydroxyanisole (or a protected version) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3'-hydroxy-4-chlorobutyrophenone. The acylation would likely occur at the position para to the hydroxyl group due to its ortho-, para-directing effect.

-

Acetylation: Subsequent acetylation of the phenolic hydroxyl group of the intermediate with an acetylating agent like acetic anhydride or acetyl chloride to yield the final product, this compound.

Below is a conceptual workflow for this proposed synthesis.

Caption: Hypothetical two-step synthesis of this compound.

Experimental Considerations for the Hypothetical Synthesis:

-

Friedel-Crafts Acylation Protocol:

-

The reaction would likely be carried out in an inert solvent such as dichloromethane or nitrobenzene.

-

The Lewis acid catalyst (e.g., aluminum chloride) would be added portion-wise to a cooled solution of the starting phenol and 4-chlorobutyryl chloride to control the exothermic reaction.

-

The reaction mixture would then be stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup would involve quenching the reaction with ice/HCl, followed by extraction of the product into an organic solvent, washing, drying, and purification by chromatography or crystallization.

-

-

Acetylation Protocol:

-

The intermediate, 3'-hydroxy-4-chlorobutyrophenone, would be dissolved in a suitable solvent, often with a base such as pyridine or triethylamine to act as a catalyst and to neutralize the acid byproduct.

-

Acetic anhydride or acetyl chloride would be added, and the reaction would be stirred, possibly with gentle heating.

-

Upon completion, the reaction would be worked up by washing with aqueous solutions to remove the catalyst and any unreacted reagents, followed by drying and purification of the final product.

-

This guide provides available data on a closely related compound and a theoretical framework for the synthesis of this compound, which should prove valuable for researchers and scientists in the field of drug development and organic synthesis.

Spectroscopic Profile of 3'-Acetoxy-4-chlorobutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3'-Acetoxy-4-chlorobutyrophenone, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents a comprehensive set of predicted spectral data based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and related structures.

Chemical Structure and Properties

-

IUPAC Name: 1-(3-acetoxy-4-chlorophenyl)butan-1-one

-

Molecular Formula: C₁₂H₁₃ClO₃

-

Molecular Weight: 240.68 g/mol

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of 4-chlorobutyrophenone and acetoxy-substituted aromatic rings.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | m | 2H | Aromatic Protons (H-2', H-6') |

| ~7.4 - 7.5 | d | 1H | Aromatic Proton (H-5') |

| ~2.3 | s | 3H | Acetoxy Methyl Protons (-OCOCH₃) |

| ~3.7 | t | 2H | -CH₂-Cl |

| ~3.1 | t | 2H | -C(=O)-CH₂- |

| ~2.1 | p | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (Ketone) |

| ~169 | C=O (Ester) |

| ~150 | C-3' (Aromatic) |

| ~138 | C-1' (Aromatic) |

| ~132 | C-4' (Aromatic) |

| ~130 | C-6' (Aromatic) |

| ~128 | C-5' (Aromatic) |

| ~125 | C-2' (Aromatic) |

| ~45 | -CH₂-Cl |

| ~35 | -C(=O)-CH₂- |

| ~27 | -CH₂-CH₂-CH₂- |

| ~21 | -OCOCH₃ |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1765 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Bending |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~800 - 600 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound (Electron Ionization - EI)

| m/z | Possible Fragment |

| 240/242 | [M]⁺ (Molecular Ion) |

| 198/200 | [M - CH₂=C=O]⁺ |

| 183/185 | [M - OCOCH₃]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data presented above. These are generalized procedures and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.

-

The electron energy for EI is typically set to 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-Depth Technical Guide to the Solubility of 3'-Acetoxy-4-chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3'-Acetoxy-4-chlorobutyrophenone, a topic of interest for researchers in medicinal chemistry and drug development. Due to its structural characteristics, understanding its behavior in various solvents is crucial for synthesis, purification, formulation, and biological screening processes.

Executive Summary

A comprehensive literature search reveals a notable absence of publicly available quantitative solubility data for this compound in common laboratory solvents. This guide serves to formally document this data gap and, more importantly, to provide detailed, established methodologies for researchers to determine these solubility parameters experimentally. The subsequent sections offer a structured presentation of common solvents for which solubility data should be determined, followed by robust experimental protocols for this purpose. Additionally, a generalized workflow for solubility determination is provided in a visual format to guide laboratory practice.

Solubility Data in Common Solvents

Quantitative solubility data for this compound has not been found in publicly accessible scientific literature. The following table has been structured to facilitate the recording of such data as it is generated through experimental determination.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Notes |

| Water | H₂O | 10.2 | To be determined | Expected to be very low. |

| Ethanol | C₂H₅OH | 5.2 | To be determined | |

| Methanol | CH₃OH | 6.6 | To be determined | |

| Acetone | C₃H₆O | 5.1 | To be determined | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | |

| Dichloromethane | CH₂Cl₂ | 3.1 | To be determined | |

| Chloroform | CHCl₃ | 4.1 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | Likely to be a good solvent. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined |

Experimental Protocols for Solubility Determination

The absence of existing data necessitates experimental determination of the solubility of this compound. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is highly recommended for generating accurate and reliable data.[1][2]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.

2. Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control[3]

-

Analytical balance

-

Syringe filters (0.22 µm PTFE or other suitable material)[3]

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[4][5]

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.[3]

-

Equilibrate the mixtures for a sufficient period to reach thermodynamic equilibrium. This can range from 24 to 72 hours, which should be determined empirically.[1][4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high concentration measurements.

-

-

Concentration Analysis (using HPLC-UV):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method to separate the analyte from any potential impurities.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should have a high correlation coefficient (R² > 0.99).[6]

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.[6]

-

Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

-

Concentration Analysis (using UV-Vis Spectrophotometry):

-

This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.[7][8]

-

Determine the wavelength of maximum absorbance (λmax) of the compound in each solvent.

-

Prepare standard solutions and generate a Beer-Lambert law calibration curve of absorbance versus concentration at λmax.[7]

-

Dilute the filtered saturated solution appropriately.

-

Measure the absorbance of the diluted sample and calculate its concentration from the calibration curve.[2]

-

Apply the dilution factor to find the solubility.

-

4. Data Reporting: Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L). The temperature at which the measurement was performed must always be reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for solubility determination.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. bioassaysys.com [bioassaysys.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. enamine.net [enamine.net]

- 5. improvedpharma.com [improvedpharma.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Butyrophenone Derivative

A Note on the Target Compound: Initial research for "3'-Acetoxy-4-chlorobutyrophenone" did not yield specific information, suggesting it may be a novel or less-documented compound. This guide will focus on the closely related and well-documented compound, 4'-Chlorobutyrophenone , which serves as a foundational structure in medicinal chemistry. This in-depth guide is intended for researchers, scientists, and drug development professionals.

4'-Chlorobutyrophenone: A Technical Overview

Introduction:

4'-Chlorobutyrophenone is an aromatic ketone that belongs to the butyrophenone class of compounds. It is characterized by a butyryl group attached to a benzene ring which is substituted with a chlorine atom at the para-position. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs. Its chemical structure allows for a variety of chemical modifications, making it a versatile building block in drug discovery and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4'-Chlorobutyrophenone.

| Property | Value | Citation(s) |

| IUPAC Name | 1-(4-chlorophenyl)butan-1-one | [1] |

| CAS Number | 4981-63-9, 939-52-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.65 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 36-39 °C | [3] |

| Boiling Point | 253-254 °C | [3] |

| Density | 1.137 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.544 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents. | |

| InChI Key | XLCJPQYALLFIPW-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(=O)C1=CC=C(C=C1)Cl | [1] |

Synthesis and Experimental Protocols

The most common method for the synthesis of 4'-Chlorobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with butyryl chloride.

Reaction:

Chlorobenzene + Butyryl Chloride --(AlCl₃)--> 4'-Chlorobutyrophenone + HCl

Experimental Protocol: Friedel-Crafts Acylation

-

Materials:

-

Chlorobenzene

-

Butyryl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

-

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride and a portion of the solvent (e.g., dichloromethane). The flask is cooled in an ice bath.

-

A solution of butyryl chloride in the same solvent is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.

-

After the addition of the butyryl chloride, a solution of chlorobenzene in the solvent is added dropwise while maintaining the temperature of the reaction mixture below 10 °C.

-

Once the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

The reaction mixture is then carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, then with a saturated solution of sodium bicarbonate, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4'-Chlorobutyrophenone.

-

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 4'-Chlorobutyrophenone via Friedel-Crafts acylation.

Caption: Synthesis workflow for 4'-Chlorobutyrophenone.

Applications in Drug Development

4'-Chlorobutyrophenone is a crucial precursor in the synthesis of many butyrophenone antipsychotics. The butyrophenone moiety is a key pharmacophore that often interacts with dopamine D2 receptors. A classic example is the synthesis of Haloperidol, a potent antipsychotic, which involves the alkylation of a piperidine derivative with 4-chloro-1-(4-fluorophenyl)butan-1-one, a compound structurally very similar to 4'-chlorobutyrophenone. The presence of the chlorine atom on the phenyl ring can influence the electronic properties and metabolic stability of the final drug molecule.

Signaling Pathway Context (Hypothetical)

While 4'-Chlorobutyrophenone itself is an intermediate and not typically a pharmacologically active agent that directly targets signaling pathways, its derivatives, the butyrophenone antipsychotics, are well-known antagonists of the dopamine D2 receptor. The following diagram provides a simplified representation of the dopamine D2 receptor signaling pathway that is modulated by these drugs.

Caption: Dopamine D2 receptor signaling pathway.

4'-Chlorobutyrophenone is a valuable chemical intermediate with a significant role in the synthesis of pharmaceutical compounds. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical nature make it a fundamental building block for medicinal chemists. Understanding its properties and synthesis is essential for professionals involved in the research and development of new therapeutics, particularly in the area of neuropsychiatric disorders.

References

3'-Acetoxy-4-chlorobutyrophenone and its relation to bupropion synthesis

An Examination of the Synthesis of the Atypical Antidepressant Bupropion, with a review of its starting materials and key chemical transformations. This document finds no direct evidence for the role of 3'-Acetoxy-4-chlorobutyrophenone in the synthesis of Bupropion based on a review of scientific literature and patents.

This technical guide provides a detailed overview of the synthetic pathways to bupropion, a widely used atypical antidepressant. The primary focus of this document is on the established and scientifically validated methods of its synthesis, targeting researchers, scientists, and professionals in drug development. While this review was initiated to investigate the role of this compound, a comprehensive search of the available scientific literature and patent databases did not reveal any direct involvement of this specific compound in the synthesis of bupropion. The established and practiced syntheses predominantly commence from 3'-chloropropiophenone.

The Established Synthetic Route to Bupropion

The most widely recognized synthesis of bupropion hydrochloride begins with 3'-chloropropiophenone. This process can be broadly categorized into two principal steps: α-bromination followed by nucleophilic substitution with tert-butylamine.

Step 1: α-Bromination of 3'-Chloropropiophenone

The initial step involves the selective bromination of the α-carbon of 3'-chloropropiophenone. This reaction is crucial as it introduces a leaving group that facilitates the subsequent amination.

Traditional Method:

The classical approach utilizes molecular bromine (Br₂) as the brominating agent, often in a chlorinated solvent such as dichloromethane (CH₂Cl₂). This method is effective but involves the use of hazardous and corrosive liquid bromine.

Greener Alternatives:

In response to the hazards associated with molecular bromine, greener alternatives have been developed. A notable alternative is the use of N-bromosuccinimide (NBS) as the bromine source.[1][2] This solid reagent is safer to handle and can be used in more environmentally benign solvents like ethyl acetate.[2] The reaction can be catalyzed by an acid, such as para-toluenesulfonic acid (p-TSA).[1]

Step 2: Nucleophilic Substitution with tert-Butylamine

The second step is the reaction of the α-bromo intermediate with tert-butylamine. This nucleophilic substitution reaction forms the core structure of bupropion. The reaction is typically carried out in a suitable solvent, such as N-methylpyrrolidinone (NMP) or acetonitrile.[1][3] Greener approaches have explored the use of bio-based solvents like Cyrene.[4]

Salt Formation

The final step in the synthesis is the conversion of the bupropion free base into its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, which facilitates the precipitation of the crystalline salt.[1][3]

Quantitative Data on Bupropion Synthesis

The efficiency of bupropion synthesis can be evaluated through various parameters such as reaction yield and product purity. The following tables summarize quantitative data from different synthetic approaches.

| Starting Material | Brominating Agent | Solvent (Bromination) | Amination Solvent | Overall Yield (%) | Purity (%) | Reference |

| 3'-Chloropropiophenone | Br₂ | Dichloromethane | N-Methylpyrrolidinone | 75-85 | High | [3] |

| 3'-Chloropropiophenone | N-Bromosuccinimide / p-TSA | Acetonitrile (low volume) | N-Methylpyrrolidinone / Toluene | Good | >99.5 | [1] |

| 3'-Chloropropiophenone | N-Bromosuccinimide | Ethyl Acetate | Cyrene | ~68 | Not specified | [2][4] |

Table 1: Comparison of different synthetic routes to Bupropion.

Experimental Protocols

One-Pot Synthesis of Bupropion Hydrochloride (Traditional Method)[3]

-

A solution of m-chloropropiophenone in CH₂Cl₂ is treated with Br₂.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

t-Butylamine and N-methylpyrrolidinone are added to the residue.

-

The mixture is warmed briefly, then quenched with water.

-

The product is extracted with ether.

-

Concentrated HCl is added to the ether solution to precipitate bupropion hydrochloride.

Greener Synthesis of Bupropion Hydrochloride[2]

-

m-Chloropropiophenone and N-bromosuccinimide are dissolved in ethyl acetate.

-

Ammonium acetate is added as a catalyst, and the solution is heated to reflux for approximately 70 minutes.

-

The solution is cooled, filtered, and washed with water.

-

The ethyl acetate is removed under reduced pressure.

-

Cyrene and tert-butylamine are added, and the solution is stirred at 55–60 °C for 20 minutes.

-

The solution is dissolved in ethyl acetate and washed with water.

-

1 M hydrochloric acid is added to the organic layer to precipitate the product.

-

The product is collected by vacuum filtration and can be recrystallized from propan-2-ol.

Visualizing the Synthesis of Bupropion

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways to bupropion.

Figure 1: General synthetic pathway of Bupropion HCl.

Figure 2: Workflow for the greener synthesis of Bupropion HCl.

Conclusion

The synthesis of bupropion is a well-documented process in organic chemistry, with the primary route starting from 3'-chloropropiophenone. While the traditional method employing molecular bromine is effective, significant advancements have been made in developing greener and safer alternatives using reagents like N-bromosuccinimide and environmentally friendly solvents. This technical guide summarizes the key aspects of these synthetic routes, providing valuable information for researchers and professionals in the field of drug development. It is important to reiterate that based on the available scientific literature, this compound does not appear to be a recognized intermediate or precursor in the synthesis of bupropion.

References

Theoretical In-Depth Technical Guide on 3'-Acetoxy-4-chlorobutyrophenone

Disclaimer: The compound 3'-Acetoxy-4-chlorobutyrophenone is not well-documented in publicly available scientific literature. This guide is a theoretical exploration based on the known chemistry and biological activity of structurally related compounds. The experimental protocols and data presented are predictive and have not been experimentally validated.

Introduction

This compound is a derivative of butyrophenone. The butyrophenone class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting antipsychotic and other central nervous system activities. This technical guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of this compound, aimed at researchers, scientists, and drug development professionals.

Theoretical Synthesis

A plausible synthetic route to this compound can be envisioned through a multi-step process, beginning with the acylation of a substituted aromatic precursor. A potential workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Theoretical multi-step synthesis of this compound.

Theoretical Experimental Protocols

Step 1: Friedel-Crafts Acylation to form 3'-Hydroxy-4'-methoxybutyrophenone

-

To a stirred solution of 2-chloro-5-hydroxyanisole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0°C.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture at 0°C.

-

The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Upon completion (monitored by TLC), the reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Demethylation to form 3',4'-Dihydroxybutyrophenone

-

The 3'-Hydroxy-4'-methoxybutyrophenone (1 equivalent) is dissolved in anhydrous dichloromethane under a nitrogen atmosphere.

-

The solution is cooled to -78°C, and boron tribromide (BBr₃, 1.5 equivalents) is added dropwise.

-

The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of water at 0°C.

-

The mixture is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Step 3: Selective Acetylation to form 3'-Acetoxy-4'-hydroxybutyrophenone

-

3',4'-Dihydroxybutyrophenone (1 equivalent) is dissolved in pyridine.

-

Acetic anhydride (1.1 equivalents) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 2-4 hours.

-

The reaction is quenched by the addition of water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 4: Chlorination to form 3'-Acetoxy-4'-chlorobutyrophenone

-

3'-Acetoxy-4'-hydroxybutyrophenone (1 equivalent) is dissolved in an anhydrous solvent like toluene.

-

Thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise at room temperature.

-

The mixture is heated to reflux for 2-3 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The residue is purified by column chromatography to yield the final product.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted data for this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 244.68 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

| ¹H NMR | Peaks expected for the butyryl chain protons, acetyl protons, and aromatic protons. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Signals anticipated for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the butyryl and acetyl groups. |

| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks for C=O (ketone and ester), C-O (ester), and C-Cl stretching vibrations. |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be expected at m/z 244, with a characteristic [M+2]⁺ peak at m/z 246 due to the chlorine isotope. |

Potential Biological Activity and Signaling Pathway

Butyrophenones are well-known for their antagonist activity at dopamine D₂ receptors, which is a key mechanism for their antipsychotic effects. It is plausible that this compound could exhibit similar properties.

Hypothesized Signaling Pathway: Dopamine D₂ Receptor Antagonism

Caption: Hypothesized mechanism of action via dopamine D₂ receptor antagonism.

Conclusion

This technical guide provides a theoretical foundation for the study of this compound. The proposed synthetic pathway offers a rational approach to obtaining this molecule, and the predicted spectroscopic data can guide its characterization. The potential for dopamine D₂ receptor antagonism suggests that this compound could be a candidate for further investigation in the context of central nervous system disorders. Experimental validation of these theoretical concepts is necessary to fully elucidate the properties and potential applications of this compound.

Uncharted Territory: The Biological Activity of 3'-Acetoxy-4-chlorobutyrophenone Remains Undisclosed in Public Scientific Literature

A comprehensive review of publicly accessible scientific databases and literature reveals a significant gap in the understanding of 3'-Acetoxy-4-chlorobutyrophenone's biological activity. Despite its clear chemical structure, there is no available data on its pharmacological effects, mechanisms of action, or potential therapeutic applications.

This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough overview of the preliminary biological activity of this compound. However, extensive searches have yielded no specific studies, quantitative data, or experimental protocols related to this particular compound. The scientific community has yet to publish any findings on its interactions with biological systems.

This lack of information precludes the creation of data tables, detailed experimental methodologies, and signaling pathway diagrams as requested. While research exists for structurally related compounds containing a butyrophenone core or chloro- and acetoxy- moieties, any extrapolation of their biological activities to this compound would be purely speculative and scientifically unfounded.

This report, therefore, stands as a testament to the unexplored nature of this specific chemical entity. For researchers interested in the potential of novel butyrophenone derivatives, this compound represents a truly uncharted area of investigation. Any future research into its biological effects would be breaking new ground in the field.

Future Directions and a Call for Research

The absence of data on this compound highlights a unique opportunity for original research. The following logical workflow is proposed for any initial investigation into the biological properties of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bupropion Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol describes the synthesis of bupropion hydrochloride from m-chloropropiophenone, which is the well-established and scientifically documented precursor. The synthesis of bupropion from 3'-Acetoxy-4-chlorobutyrophenone, as requested, is not described in the available scientific literature. The structural differences between the requested starting material and the standard precursor are significant, involving a different acyl chain length and substitution pattern on the aromatic ring, which would necessitate a complex and undocumented synthetic route.

Introduction

Bupropion hydrochloride is an antidepressant and smoking cessation aid.[1] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). The synthesis of bupropion is a multi-step process that is of significant interest in medicinal and process chemistry. Greener and more efficient synthetic routes are continually being developed to improve safety and reduce environmental impact.[2][3]

This document provides a detailed protocol for a common laboratory-scale synthesis of bupropion hydrochloride, commencing with the α-bromination of m-chloropropiophenone, followed by amination with tert-butylamine, and concluding with the formation of the hydrochloride salt.[1][4][5][6]

Overall Reaction Scheme

The synthesis of bupropion hydrochloride from m-chloropropiophenone is typically a two-step process:

-

α-Bromination: m-Chloropropiophenone is brominated at the α-position to yield m-chloro-α-bromopropiophenone.

-

Amination and Salt Formation: The resulting α-bromoketone undergoes nucleophilic substitution with tert-butylamine to form bupropion free base, which is then converted to its hydrochloride salt.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| m-Chloropropiophenone | C₉H₉ClO | 168.62 | 34841-35-5 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |

| p-Toluenesulfonic acid (p-TSA) | C₇H₈O₃S | 172.20 | 104-15-4 |

| Acetonitrile | CH₃CN | 41.05 | 75-05-8 |

| tert-Butylamine | C₄H₁₁N | 73.14 | 75-64-9 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 872-50-4 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Isopropyl alcohol (IPA) | C₃H₈O | 60.10 | 67-63-0 |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Time | Typical Yield |

| 1 | α-Bromination | m-Chloropropiophenone, NBS, p-TSA | Acetonitrile | 60-65 | 2 h | ~99% (in situ) |

| 2 | Amination | m-Chloro-α-bromopropiophenone, tert-butylamine | NMP/Toluene | 55-60 | 1 h | - |

| 3 | Salt Formation | Bupropion free base, IPA-HCl | Isopropyl alcohol | Room Temp. | - | 75% (overall) |

Experimental Protocols

Step 1: α-Bromination of m-Chloropropiophenone

This procedure utilizes N-Bromosuccinimide (NBS) as a safer alternative to liquid bromine.[1]

Methodology:

-

To a reaction flask, add m-chloropropiophenone (1.0 mol), N-bromosuccinimide (1.1 mol), and p-toluenesulfonic acid (0.1 mol).

-

Add acetonitrile to create a 50% w/v solution of the starting material.

-

Heat the mixture to 60-65 °C with stirring.

-

Maintain this temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., GC or TLC). The reaction should show near-complete conversion to m-chloro-α-bromopropiophenone.[1]

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solution containing the α-bromoketone is typically used directly in the next step without isolation.

Step 2: Synthesis of Bupropion Free Base

Methodology:

-

To the reaction mixture from Step 1, add tert-butylamine in a mixture of N-methyl-2-pyrrolidone (NMP) and toluene (e.g., 1:5 v/v).[1]

-

Heat the mixture to 55-60 °C and stir for approximately 1 hour.[7]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add water and toluene to the reaction mixture and stir for 15 minutes.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

The resulting organic layer contains the bupropion free base.

Step 3: Formation of Bupropion Hydrochloride

Methodology:

-

Dry the organic layer from Step 2 over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude bupropion free base.

-

Dissolve the crude base in isopropyl alcohol (IPA).

-

While stirring, add a saturated solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) dropwise until the solution is acidic.

-

Bupropion hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum to yield bupropion hydrochloride. The overall yield is typically around 75%.[1]

Mandatory Visualization

Caption: Workflow for the synthesis of Bupropion HCl.

References

- 1. chem.bg.ac.rs [chem.bg.ac.rs]

- 2. researchgate.net [researchgate.net]

- 3. 4'-CHLOROBUTYROPHENONE | 4981-63-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 6. WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3'-Acetoxy-4-chlorobutyrophenone in Organic Synthesis

A-P-N-20251112

Topic: Utilization of Halo-Substituted Butyrophenones in Pharmaceutical Synthesis

Introduction:

Substituted butyrophenones are pivotal intermediates in the synthesis of a wide range of pharmacologically active molecules. This document focuses on the synthetic applications of a closely related and commercially significant starting material, 3'-chloropropiophenone, which is extensively used in the production of the antidepressant drug Bupropion. While the specific compound 3'-Acetoxy-4-chlorobutyrophenone is not widely cited in the literature, the synthetic pathways involving similar halo-substituted propiophenones provide a clear blueprint for its potential applications. The primary application discussed herein is the synthesis of Bupropion, a dopamine-norepinephrine reuptake inhibitor (DNRI).

The synthesis of Bupropion from 3'-chloropropiophenone is a well-established multi-step process that serves as an excellent case study for key organic reactions such as α-halogenation and nucleophilic substitution. These reactions are fundamental in the construction of α-amino ketones, a structural motif present in many bioactive compounds.

Primary Application: Synthesis of Bupropion

The most prominent application of 3'-chloropropiophenone is as a precursor in the synthesis of Bupropion ((±)-2-(tert-Butylamino)-3'-chloropropiophenone). This process typically involves two main steps:

-

α-Bromination: The reaction starts with the bromination of 3'-chloropropiophenone at the α-position to the carbonyl group. This is a critical step to introduce a leaving group for the subsequent amination reaction.

-

Nucleophilic Substitution (Amination): The resulting α-bromo intermediate, m-chloro-α-bromopropiophenone, is then reacted with tert-butylamine to yield Bupropion free base via a nucleophilic substitution reaction.

-

Salt Formation: The final step involves the conversion of the Bupropion free base into its hydrochloride salt to improve its stability and bioavailability.

Below are detailed protocols and data for this synthetic pathway.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Bupropion Hydrochloride

This protocol outlines a common laboratory-scale synthesis of Bupropion hydrochloride from 3'-chloropropiophenone.

Step 1: Synthesis of m-chloro-α-bromopropiophenone

-

Dissolve 3'-chloropropiophenone (1 mole) in dichloromethane.

-

Add bromine (1 mole) dropwise to the solution while maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at this temperature for one hour.

-

Allow the reaction to warm to room temperature and continue stirring for an additional four hours.

-

Remove the solvent under reduced pressure to obtain the crude m-chloro-α-bromopropiophenone.

Step 2: Synthesis of Bupropion Free Base and Hydrochloride Salt

-

Dissolve the crude m-chloro-α-bromopropiophenone in acetonitrile.

-

Add an excess of tert-butylamine to the solution.

-

Reflux the mixture for approximately three hours.

-

Remove the excess tert-butylamine and acetonitrile by evaporation.

-

Dissolve the resulting oily residue in a suitable organic solvent like ethyl acetate and wash with water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

To the solution of the Bupropion free base, add a saturated solution of hydrochloric acid in isopropyl alcohol to precipitate Bupropion hydrochloride.

-

Filter and dry the resulting solid to obtain the final product.

Protocol 2: One-Pot Synthesis of Bupropion

A more streamlined approach involves a one-pot reaction where the bromination and amination steps are performed in succession without isolating the intermediate.[1]

-

Dissolve 3'-chloropropiophenone (0.1 mole) in tert-butylamine (250 ml), which acts as both the solvent and the reactant.[1]

-

Cool the solution to 0-5°C and add bromine (0.11 mole) dropwise.[1]

-

Stir the reaction mixture at this temperature for 1 hour.[1]

-

Increase the temperature to reflux and maintain for 4 hours.[1]

-

Remove the excess tert-butylamine under reduced pressure.[1]

-

Dissolve the oily residue in ethyl acetate (250 ml) and wash with water (250 ml).[1]

-

The organic layer containing the Bupropion free base can then be treated with HCl to form the hydrochloride salt as described in Protocol 1.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of Bupropion, highlighting different approaches to the bromination step.

| Starting Material | Brominating Agent | Catalyst/Solvent | Reaction Conditions | Intermediate | Aminating Agent | Final Product | Overall Yield | Reference |

| 3'-chloropropiophenone | Bromine | Dichloromethane | 0-5°C to RT | m-chloro-α-bromopropiophenone | tert-butylamine | Bupropion HCl | 70-80% | [2] |

| 3'-chloropropiophenone | N-Bromosuccinimide (NBS) | p-TSA / Acetonitrile (low vol.) | 60-65°C, 2h | m-chloro-α-bromopropiophenone | tert-butylamine in NMP/toluene | Bupropion HCl | Good | [3] |

| 3'-chloropropiophenone | Bromine | tert-butylamine | 0-5°C then reflux | (in-situ) | tert-butylamine | Bupropion | - | [1] |

Visualizations

Synthetic Pathway of Bupropion

The following diagram illustrates the general synthetic route from 3'-chloropropiophenone to Bupropion Hydrochloride.

Caption: Synthetic route to Bupropion HCl.

Experimental Workflow for Bupropion Synthesis

This diagram outlines the key steps in a typical laboratory procedure for synthesizing Bupropion Hydrochloride.

Caption: Laboratory workflow for Bupropion HCl synthesis.

References

Application Notes: Synthesis of 4-Amino-3'-acetoxybutyrophenones via Nucleophilic Substitution

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the reaction mechanism and a representative experimental protocol for the synthesis of 4-amino-3'-acetoxybutyrophenone derivatives. These compounds are valuable intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active molecules. The core reaction involves the nucleophilic substitution of the terminal chloride from 3'-Acetoxy-4-chlorobutyrophenone with various primary and secondary amines. While literature on this specific substrate is limited, this protocol is based on well-established principles of nucleophilic substitution reactions on alkyl halides.

General Reaction Mechanism

The reaction of this compound with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. The reaction results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the primary alkyl carbon bearing the chlorine atom. This attack occurs from the backside relative to the leaving group.

-

Transition State: A transient, high-energy state is formed where the C-N bond is partially formed and the C-Cl bond is partially broken.

-

Leaving Group Departure: The C-Cl bond breaks, and the chloride ion is expelled.

-

Deprotonation: The resulting ammonium salt is typically deprotonated by a second equivalent of the amine acting as a base (or an added non-nucleophilic base) to yield the neutral amine product and an ammonium chloride salt.

A common side reaction, particularly with primary amines, is polyalkylation . The secondary amine product formed is often more nucleophilic than the starting primary amine and can react with another molecule of the chloro-ketone, leading to a tertiary amine byproduct. Using a large excess of the starting amine can help minimize this side reaction.

Caption: General SN2 reaction mechanism.

Representative Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic amine. Researchers should optimize conditions for each specific amine.

2.1 Materials and Reagents

-

This compound (Substrate)

-

Amine (Nucleophile, e.g., tert-butylamine, morpholine, aniline)

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (Solvent)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (Optional, non-nucleophilic base)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel.

2.2 Reaction Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable volume of anhydrous solvent (e.g., 5-10 mL of ACN per gram of substrate).

-

Addition of Reagents:

-

Add the amine (2.0 - 4.0 eq). Using a larger excess is recommended for primary amines to minimize dialkylation.

-

(Optional) Add a non-nucleophilic base such as K₂CO₃ (1.5 eq) or TEA (1.5 eq). This is particularly useful when using an amine hydrochloride salt or to neutralize the HCl formed during the reaction, preventing the formation of unreactive ammonium salts.

-

-

Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

2.3 Workup and Purification

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure 4-amino-3'-acetoxybutyrophenone derivative.

Caption: A typical experimental workflow.

Data Presentation: Representative Reaction Parameters

The following table summarizes hypothetical reaction conditions and outcomes for the synthesis of various 4-amino-3'-acetoxybutyrophenone derivatives. These values serve as a starting point for optimization.

| Entry | Amine (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | tert-Butylamine (3.0) | K₂CO₃ (1.5) | DMF | 80 | 12 | 85 | >98 |

| 2 | Morpholine (2.1) | TEA (1.5) | ACN | 70 | 8 | 92 | >99 |

| 3 | Aniline (2.5) | K₂CO₃ (1.5) | DMF | 90 | 24 | 65 | >95 |

| 4 | Benzylamine (3.0) | None | ACN | 80 | 16 | 78 | >97 |

Applications in Drug Development

The 4-aminobutyrophenone scaffold is a key structural motif in a variety of pharmacologically active compounds. The presence of a ketone, an aromatic ring, and a flexible amino-alkyl chain allows for diverse biological interactions.

-

CNS Agents: Many antipsychotic drugs of the butyrophenone class (e.g., Haloperidol) contain a similar pharmacophore. The products of this reaction can be used as building blocks to synthesize novel agents targeting dopamine or serotonin receptors.

-

Ion Channel Modulators: The scaffold can be elaborated to create compounds that modulate the activity of various ion channels.

-

Enzyme Inhibitors: The amine and ketone functionalities serve as handles for further chemical modification to design specific enzyme inhibitors.

The acetoxy group on the phenyl ring can be hydrolyzed to a phenol, providing an additional site for modification or a key hydrogen bonding group for target interaction. The versatility of this synthetic route allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Application Notes and Protocols for the Quantification of 3'-Acetoxy-4-chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 3'-Acetoxy-4-chlorobutyrophenone, a key intermediate in pharmaceutical synthesis. The following methods offer robust and reliable approaches for the determination of this compound in various sample matrices. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is ideal for the routine quantification of this compound, offering high precision and accuracy without the need for derivatization.

Principle

The sample is dissolved in a suitable solvent and injected into an HPLC system. The compound is separated from impurities on a C18 reverse-phase column using an isocratic mobile phase of acetonitrile and water. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength corresponding to the chromophore of the molecule. The aromatic ketone structure of the analyte allows for strong UV absorbance, making this a sensitive detection method.[1][2][3]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Solvent filtration apparatus

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, water, and methanol

-

Reference standard of this compound

2. Preparation of Standard Solutions

-

Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 248 nm |

| Run Time | 10 minutes |

5. Data Analysis

-